molecular formula C7H5Br2F2NO B3069968 2,6-Dibromo-4-(difluoromethoxy)aniline CAS No. 1000575-08-5

2,6-Dibromo-4-(difluoromethoxy)aniline

Cat. No.: B3069968
CAS No.: 1000575-08-5
M. Wt: 316.93 g/mol
InChI Key: KVGNGDQPCSCJCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(difluoromethoxy)aniline typically involves the bromination of 4-(difluoromethoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

Scientific Research Applications

2,6-Dibromo-4-(difluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(difluoromethoxy)aniline is not well-documented. its effects are likely due to the presence of the bromine and difluoromethoxy groups, which can interact with various molecular targets and pathways. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(difluoromethoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and difluoromethoxy groups makes it a valuable compound for various research purposes.

Properties

IUPAC Name

2,6-dibromo-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F2NO/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGNGDQPCSCJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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